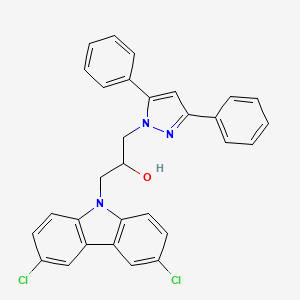

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)propan-2-ol

Description

This compound belongs to a class of synthetic carbazole derivatives characterized by a propan-2-ol backbone substituted with halogenated carbazole and heterocyclic aromatic groups.

Propriétés

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(3,5-diphenylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23Cl2N3O/c31-22-11-13-28-25(15-22)26-16-23(32)12-14-29(26)34(28)18-24(36)19-35-30(21-9-5-2-6-10-21)17-27(33-35)20-7-3-1-4-8-20/h1-17,24,36H,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJMGDVZEMMHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Core Structural Features

All analogs share a common 3,6-dichlorocarbazole-propan-2-ol scaffold but differ in substituents at the propan-2-ol chain:

- Target compound : 3,5-Diphenyl-1H-pyrazol-1-yl group.

- SPI031: 1-(sec-Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol .

- DCAP analog 10: 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol .

Key Structural Variations

| Compound | Substituent at Propan-2-ol Chain | Key Structural Features |

|---|---|---|

| Target compound | 3,5-Diphenyl-1H-pyrazol-1-yl | Bulky aromatic group, potential for π-π interactions |

| SPI031 | sec-Butylamino | Flexible alkyl chain, primary amine |

| DCAP analog 10 | 3-Methylbutylamino | Branched alkyl chain, secondary amine |

Antibacterial Efficacy

- SPI031: Exhibits activity against Pseudomonas aeruginosa by targeting efflux pumps (nfxB mutations) and outer membrane synthesis genes (htrB, PA14_23400) . Resistance arises due to mutations reducing drug uptake or enhancing efflux.

- DCAP analog 10: Inhibits Escherichia coli growth at low micromolar concentrations, with potency linked to its branched alkylamino group .

- Target compound : The 3,5-diphenylpyrazole group may enhance membrane penetration or reduce efflux susceptibility due to increased hydrophobicity and steric hindrance.

Mechanism of Action

- Efflux pump evasion: Bulky substituents (e.g., diphenylpyrazole) may hinder recognition by efflux systems like those mutated in SPI031-resistant P. aeruginosa .

- Membrane disruption: Alkylamino analogs (e.g., DCAP analog 10) may interact with bacterial membranes, while aromatic groups could target intracellular proteins .

Physicochemical Properties

| Property | Target Compound | SPI031 | DCAP Analog 10 |

|---|---|---|---|

| LogP (estimated) | High (aromatic groups) | Moderate | Moderate |

| Solubility | Low (hydrophobic) | Moderate (amine) | Moderate (amine) |

| Steric Bulk | High (diphenylpyrazole) | Moderate | Moderate |

Structure-Activity Relationship (SAR) Analysis

Substituent Hydrophobicity: Aromatic groups (e.g., diphenylpyrazole) enhance membrane permeability but reduce solubility. Alkylamino groups balance hydrophobicity and solubility .

Steric Effects : Bulky substituents may reduce efflux pump recognition, as seen in SPI031-resistant mutants .

Electronic Effects : Electron-withdrawing chlorine atoms on the carbazole core enhance stability and interaction with bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.